molecular formula C11H10O3S B8586224 (7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester

(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester

Cat. No.: B8586224
M. Wt: 222.26 g/mol
InChI Key: DXXLSKQOOUTPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 2-(7-hydroxy-1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H10O3S/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3

InChI Key

DXXLSKQOOUTPNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC2=C1C=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

29 mL of boron tribromide (1M in dichloromethane) was added slowly dropwise to a stirred solution of compound 77A from the preceding step (4.5 g, 19 mmol) in 100 mL of dichloromethane under N2 at icebath temperature. An hour after the addition, 60 mL of 15% aq NH4Cl was added slowly dropwise, the mixture was stirred for an additional 30 min, then the layers allowed to separate. The organic layer was washed with water, then sat brine, then dried over MgSO4. The solvent was removed in vacuo, and the residue was chromatographed on a silica gel column in CHCl3/EtOAc (9:1) to afford a clear, amber oil. Crystallization began after several hours under vacuum. The product was recrystallized from 55–60 mL of chloroform/hexanes (1:1). After filtration to remove the first crop of regio-isomeric material, the mother liquor was stripped of solvent in vacuo, and the residue recrystallized from chloroform to yield 0.14 g (3% yield) of the title compound as a white powder, mp 147–148° C., of sufficient purity for use in the next step.
Quantity
29 mL
Type
reactant
Reaction Step One
Name
compound 77A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
3%

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